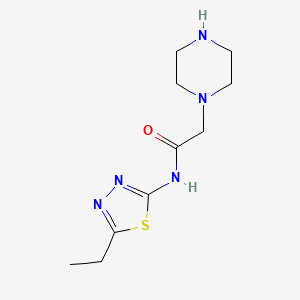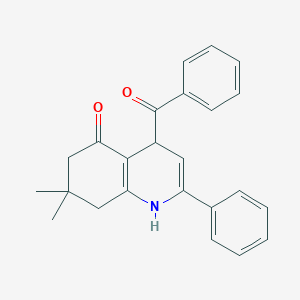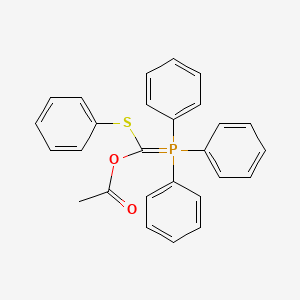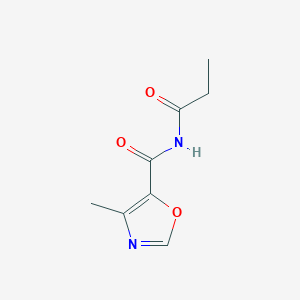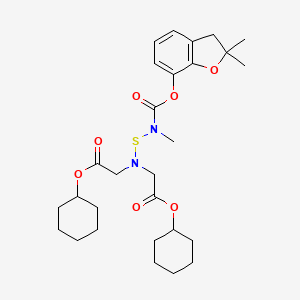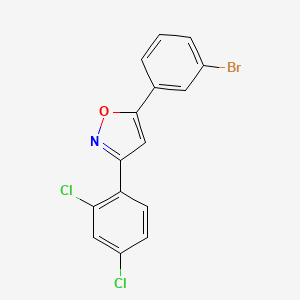![molecular formula C8H10N4 B15211465 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine CAS No. 40089-71-2](/img/structure/B15211465.png)
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazine ring and three methyl groups attached at positions 1, 5, and 6. The presence of these methyl groups and the fused ring system imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with 1,3-diketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[4,5-b]pyrazine ring system. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial processes often employ more efficient catalysts and optimized reaction conditions to maximize yield and minimize waste .
化学反応の分析
Types of Reactions
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the ring nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
科学的研究の応用
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and binding sites.
作用機序
The mechanism of action of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the position and number of methyl groups.
Imidazo[4,5-b]pyridines: These compounds share the imidazole-pyrazine fusion but have different substituents and ring structures.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs with different ring fusion patterns and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a variety of specialized applications .
特性
CAS番号 |
40089-71-2 |
|---|---|
分子式 |
C8H10N4 |
分子量 |
162.19 g/mol |
IUPAC名 |
3,5,6-trimethylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)11-8-7(10-5)9-4-12(8)3/h4H,1-3H3 |
InChIキー |
OQLCHGHIPOQFNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)N=CN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


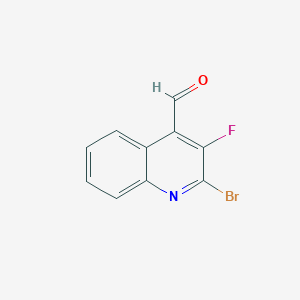
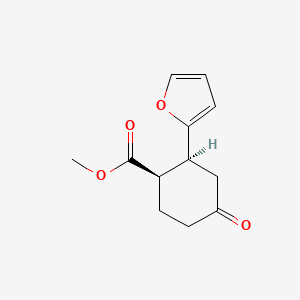
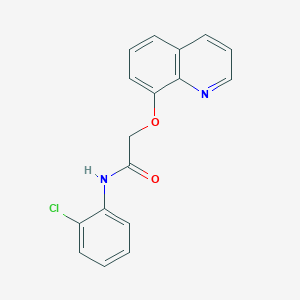
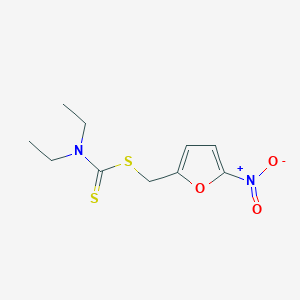

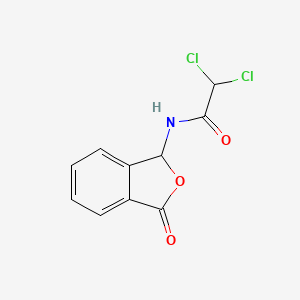
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
